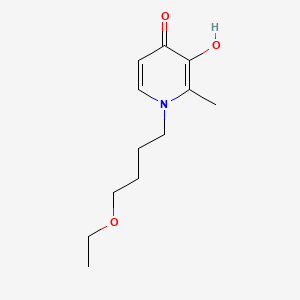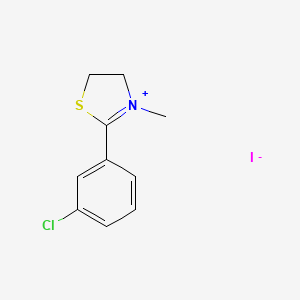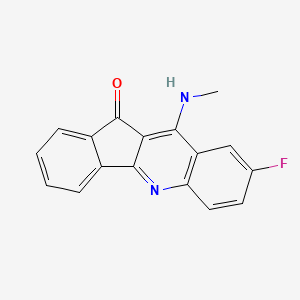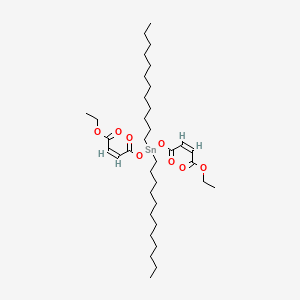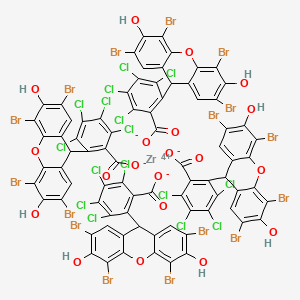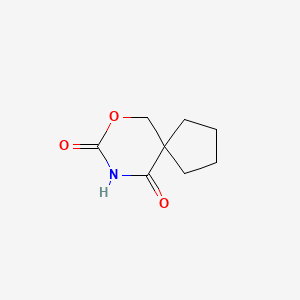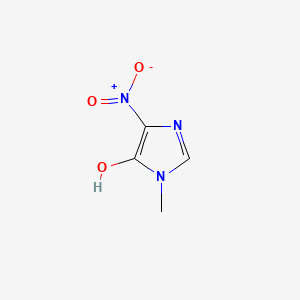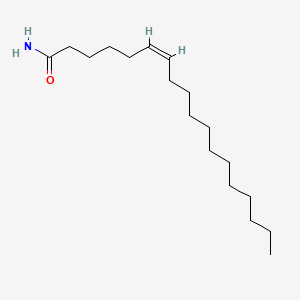
Petroselinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Petroselinamide is a chemical compound derived from petroselinic acid, which is a monounsaturated omega-12 fatty acid. It is known for its presence in various plant oils, particularly those from the Apiaceae family, such as parsley, coriander, and dill
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. This method involves the reaction of petroselinic acid with urea under controlled conditions to yield petroselinamide. The reaction typically requires a high-boiling antioxidant to control polymerization and ensure the purity of the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis techniques that prioritize yield and purity. One common method is solid-phase peptide synthesis, which allows for the routine synthesis of complex peptide sequences, including this compound . This method is scalable and can be automated, making it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Petroselinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.
Aplicaciones Científicas De Investigación
Petroselinamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds and materials.
Mecanismo De Acción
The mechanism of action of petroselinamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating various biochemical processes, including enzyme activity and cellular signaling pathways. For example, this compound has been shown to inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Petroselinic Acid: A positional isomer of oleic acid, petroselinic acid is the parent compound of petroselinamide and shares similar properties.
Oleic Acid: Another monounsaturated fatty acid, oleic acid differs from petroselinic acid in the position of the double bond.
Uniqueness
This compound is unique due to its specific chemical structure and the presence of an amide group, which distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
24222-02-4 |
|---|---|
Fórmula molecular |
C18H35NO |
Peso molecular |
281.5 g/mol |
Nombre IUPAC |
(Z)-octadec-6-enamide |
InChI |
InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H2,19,20)/b13-12- |
Clave InChI |
AWIZWICJDMFGHV-SEYXRHQNSA-N |
SMILES isomérico |
CCCCCCCCCCC/C=C\CCCCC(=O)N |
SMILES canónico |
CCCCCCCCCCCC=CCCCCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[4,4-bis(3-fluorophenyl)butylamino]-1,2,3,4-tetrahydroacridin-1-ol;(E)-but-2-enedioic acid](/img/structure/B12707800.png)

